1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile is an organic compound featuring a cyclobutane ring substituted with a hydroxypropyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of cyclobutanone with 3-hydroxypropylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 1-(3-Oxopropyl)cyclobutane-1-carbonitrile.
Reduction: Formation of 1-(3-Aminopropyl)cyclobutane-1-carbonitrile.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxy and carbonitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
- 1-(3-Hydroxypropyl)cyclopentane-1-carbonitrile
- 1-(3-Hydroxypropyl)cyclohexane-1-carbonitrile
- 1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile
Comparison: 1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cyclopropane analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.
Biological Activity
1-(3-Hydroxypropyl)cyclobutane-1-carbonitrile is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a hydroxylpropyl group and a carbonitrile functional group. The presence of these functional groups may influence its interactions with biological targets.
Enzyme Inhibition
Many cyclobutane derivatives have shown inhibitory effects on certain enzymes involved in metabolic pathways. For instance, the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling, has been documented for structurally similar compounds.
Receptor Modulation
The potential for receptor interaction is also significant. Compounds with carbonitrile groups have been shown to modulate neurotransmitter receptors, which could imply similar activity for this compound.
Biological Activity Table
The following table summarizes the biological activities reported for related compounds and their implications for this compound:
Case Studies
Several studies have explored the biological activity of cyclobutane derivatives, providing insights into the potential effects of this compound:
- Antitumor Efficacy : A study investigated the cytotoxic effects of cyclobutane derivatives on various cancer cell lines. The results indicated significant cell death through apoptosis, suggesting that similar mechanisms could be explored for this compound .
- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of related compounds, showing that they effectively reduced inflammation markers in animal models. This suggests potential therapeutic applications in inflammatory diseases .
Research Findings
Current research highlights the importance of further exploring the biological activity of this compound. Preliminary findings suggest that this compound may exhibit:
- Antioxidant Properties : Related compounds have demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress .
- Cytotoxic Effects : The structural similarity to known antitumor agents suggests that it could induce cell death in malignant cells, warranting further investigation into its anticancer potential .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c9-7-8(3-1-4-8)5-2-6-10/h10H,1-6H2 |
InChI Key |
UNRXJRMDECQOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCCO)C#N |
Origin of Product |
United States |
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